Product packaging for Ethanol, 2-2-(pentyloxy)ethoxy-(Cat. No.:CAS No. 18912-81-7)

Ethanol, 2-2-(pentyloxy)ethoxy-

Cat. No.: B098861
CAS No.: 18912-81-7
M. Wt: 176.25 g/mol
InChI Key: PWTNRNHDJZLBCD-UHFFFAOYSA-N
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Description

Ethanol, 2-2-(pentyloxy)ethoxy- is a useful research compound. Its molecular formula is C9H20O3 and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Pentoxyethoxy)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-2-(pentyloxy)ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-2-(pentyloxy)ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O3 B098861 Ethanol, 2-2-(pentyloxy)ethoxy- CAS No. 18912-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pentoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-2-3-4-6-11-8-9-12-7-5-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTNRNHDJZLBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335748
Record name Pentyldiglycol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18912-81-7
Record name Pentyldiglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pentyloxy ethoxy)-ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Green Chemistry Methodologies

Methodologies for Diethyleneglycolmonopentylether Synthesis

The primary methods for synthesizing Diethyleneglycolmonopentylether involve the formation of an ether linkage. The most common industrial and laboratory-scale methods include the ethoxylation of pentyl alcohol, the Williamson ether synthesis, and direct etherification.

Ethoxylation of 1-Pentanol (B3423595): This is the most significant industrial method for producing glycol ethers. wikipedia.org It involves the reaction of an alcohol, in this case, 1-pentanol (amyl alcohol), with ethylene (B1197577) oxide. To produce Diethyleneglycolmonopentylether, two equivalents of ethylene oxide are sequentially added to the pentanol (B124592). The reaction is typically catalyzed by a base. wikipedia.org This process is highly exothermic and requires careful temperature and pressure control to manage the reaction rate and prevent runaway reactions. wikipedia.org

Williamson Ether Synthesis: A classic and versatile method for forming ethers, this reaction proceeds via an SN2 mechanism. masterorganicchemistry.comwikipedia.org For Diethyleneglycolmonopentylether, this can be approached in two ways:

Reacting the sodium salt of 1-pentanol (sodium pentoxide) with a diethylene glycol derivative having a suitable leaving group, such as 2-(2-chloroethoxy)ethanol.

Reacting the sodium salt of diethylene glycol with an alkyl halide like 1-chloropentane (B165111) or 1-bromopentane. This method is widely used in laboratory synthesis due to its reliability for creating both symmetrical and asymmetrical ethers. wikipedia.org

Direct Catalytic Etherification: This approach involves the direct reaction of diethylene glycol with 1-pentanol, typically in the presence of an acid catalyst, to form the ether and a molecule of water. google.comgoogle.com This method avoids the use of hazardous materials like ethylene oxide or alkylating agents with high toxicity profiles, such as dimethyl sulfate, which have been used in modified Williamson syntheses. google.comgoogle.com

Table 1: Comparison of Synthesis Methodologies for Diethyleneglycolmonopentylether

Methodology Reactants Typical Conditions Advantages Disadvantages
Ethoxylation 1-Pentanol, Ethylene Oxide 180 °C, 1-2 bar, basic catalyst (e.g., KOH). wikipedia.org High efficiency for industrial scale; direct route. Use of highly reactive and hazardous ethylene oxide; exothermic reaction requires strict control; can produce a mixture of glycol ethers. wikipedia.org
Williamson Ether Synthesis Alkoxide (e.g., Sodium Pentoxide) + Alkyl Halide OR Diethylene Glycol Salt + Pentyl Halide SN2 conditions, often in a polar aprotic solvent like DMSO. masterorganicchemistry.comlibretexts.org High versatility; good for lab-scale synthesis; well-established mechanism. wikipedia.org Often produces stoichiometric amounts of salt byproduct (e.g., NaCl), leading to poor atom economy; may require harsh reagents. wikipedia.orggoogle.com
Direct Catalytic Etherification Diethylene Glycol, 1-Pentanol Acid catalysis (e.g., heteropoly acids, solid acids), elevated temperature (e.g., 180-220 °C). google.comresearchgate.net Avoids hazardous ethylene oxide; can use greener catalysts; water is the only byproduct. google.comgoogle.com Can require high temperatures and pressures; reaction is an equilibrium, requiring water removal to drive to completion.

Sustainable Synthetic Routes and Reaction Engineering

Efforts to create more sustainable chemical processes focus on catalysis and reaction engineering to improve efficiency, reduce energy consumption, and minimize waste.

For the ethoxylation route, the reaction is typically performed with a basic catalyst such as potassium hydroxide (B78521) (KOH), which facilitates the deprotonation of the alcohol to form a more nucleophilic alkoxide. wikipedia.org

For direct etherification , which represents a greener pathway, various acid catalysts have been investigated for similar glycol ether syntheses. These include:

Heteropoly acids: Keggin-type heteropoly acids like 12-tungstophosphoric acid have shown high catalytic activity for the etherification of diethylene glycol with ethanol (B145695), achieving high conversion and selectivity. researchgate.netepa.gov These are often more effective than conventional mineral acids like sulfuric acid. researchgate.net

Solid acid catalysts: To simplify catalyst separation and recycling, solid acid catalysts are a focus of green engineering. Examples used for similar reactions include zeolites (like HZSM-5 and H-beta) and ion-exchange resins (like Amberlyst-15). google.comgoogle.com These catalysts are environmentally friendly and can reduce equipment corrosion and environmental pollution associated with liquid acid catalysts. google.comgoogle.com

In the Williamson ether synthesis , the reaction is mediated by a base used in stoichiometric amounts to fully deprotonate the alcohol to an alkoxide before the addition of the alkylating agent. wikipedia.org

Table 2: Catalysts in Diethyleneglycolmonopentylether Synthesis

Synthesis Route Catalyst Type Specific Examples Key Features
Ethoxylation Homogeneous Base Potassium Hydroxide (KOH) Industrially common; highly effective but requires neutralization and separation. wikipedia.org
Direct Etherification Homogeneous Acid 12-Tungstophosphoric Acid High activity and selectivity; less corrosive than mineral acids. researchgate.netepa.gov
Direct Etherification Heterogeneous (Solid) Acid Zeolites (HZSM-5), Ion-Exchange Resins (Amberlyst-15) Environmentally friendly, reusable, non-corrosive, simplifies product purification. google.comgoogle.com
Williamson Ether Synthesis Stoichiometric Base Sodium Hydride (NaH), Sodium Metal (Na) Used to generate the alkoxide nucleophile; not truly catalytic. masterorganicchemistry.comwikipedia.org

Process intensification combines steps and employs novel reactor designs to improve efficiency and reduce capital and operating costs. For glycol ether production, this can involve several strategies:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous systems, such as packed-bed or tubular reactors, can improve heat and mass transfer, provide better process control, enhance safety (especially for exothermic reactions like ethoxylation), and increase throughput. chemicalbook.comeastman.com

Multi-stage Reaction Systems: In industrial ethoxylation, a two-stage process can be used to better control the product distribution. The first stage might involve reacting ethylene oxide with a large excess of the alcohol, followed by separation and further reaction of the monoether products with more ethylene oxide in a second stage to produce higher ethers. google.com This allows for more precise targeting of the desired product, such as Diethyleneglycolmonopentylether, while minimizing the formation of less desirable higher ethoxylates.

Green Chemistry Principles in Diethyleneglycolmonopentylether Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. masterorganicchemistry.comchemicalbook.com Key principles applicable to Diethyleneglycolmonopentylether synthesis include solvent choice, atom economy, and waste reduction.

The ideal scenario in green chemistry is to avoid the use of solvents altogether. In the industrial synthesis of glycol ethers, this is often practiced by using one of the liquid reactants in excess to serve as the reaction medium. google.com For example, in the ethoxylation process, an excess of 1-pentanol can function as the solvent.

When a solvent is necessary, as may be the case in the Williamson ether synthesis to dissolve the reactants, green solvent selection guides recommend alternatives to traditional volatile organic compounds. Solvents like dimethyl sulfoxide (B87167) (DMSO) or dipropyleneglycol dimethylether have been explored as greener alternatives in various syntheses due to their lower toxicity and higher boiling points, although the ultimate goal remains their minimization or replacement. google.comlibretexts.org The selection criteria for a greener solvent include low environmental, health, and safety impacts, as well as ease of recovery and recycling. google.comresearchgate.net

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. epa.govchemicalbook.com An ideal reaction has an atom economy of 100%. epa.gov

The theoretical atom economy for the different synthesis routes of Diethyleneglycolmonopentylether highlights their intrinsic efficiency:

Ethoxylation: C₅H₁₁OH + 2 C₂H₄O → C₅H₁₁O(C₂H₄O)₂H This is an addition reaction where all atoms from the reactants are incorporated into the final product. Atom Economy = 100%

Direct Catalytic Etherification: C₅H₁₁OH + HO(C₂H₄O)₂H → C₅H₁₁O(C₂H₄O)₂H + H₂O This reaction produces water as a byproduct. Atom Economy = (Mass of Product) / (Mass of Reactants) = 162.23 / (88.15 + 106.12) = 83.5%

Williamson Ether Synthesis (using 1-chloropentane): HO(C₂H₄O)₂Na + C₅H₁₁Cl → C₅H₁₁O(C₂H₄O)₂H + NaCl This reaction produces sodium chloride as a waste byproduct. Atom Economy = (Mass of Product) / (Mass of Reactants) = 162.23 / (128.10 + 106.68) = 69.1%

These calculations clearly show that from an atom economy perspective, ethoxylation is the most efficient method. However, this metric does not account for practical issues like catalyst waste, solvent use, or the generation of byproducts from side reactions. masterorganicchemistry.com For instance, the Williamson synthesis generates significant salt waste, which requires disposal. google.com In ethoxylation, a major source of waste comes from poor selectivity, where undesired higher-order glycol ethers (triethylene glycol, tetraethylene glycol derivatives, etc.) are formed. google.com Therefore, a holistic approach to waste reduction involves choosing reactions with high atom economy and high selectivity, employing recyclable catalysts, and minimizing solvent and energy use. wikipedia.org

Advanced Applications in Chemical Sciences

Diethyleneglycolmonopentylether as a Specialized Solvent

The efficacy of a solvent is paramount in numerous chemical disciplines. Diethyleneglycolmonopentylether, with its distinct physicochemical characteristics, offers unique advantages as a solvent in specific applications.

Solvent Properties for Specific Chemical Reactions

Glycol ethers, in general, are recognized for their excellent solvency for a wide array of substances, including resins, dyes, and oils. atamanchemicals.comnih.gov This is attributed to their dual hydrophilic (alcohol group) and hydrophobic (ether and alkyl groups) nature. While specific research on Diethyleneglycolmonopentylether is limited, its structural similarity to other glycol ethers, such as the widely studied Diethylene Glycol Monoethyl Ether, suggests its potential as a versatile reaction solvent. atamanchemicals.comnih.govnih.govresearchgate.netualberta.cachemicalbook.com The longer pentyl chain in Diethyleneglycolmonopentylether, compared to its ethyl or butyl counterparts, is expected to enhance its non-polar characteristics, making it particularly suitable for reactions involving non-polar reactants or requiring a higher boiling point for elevated reaction temperatures.

The presence of the ether linkages can also play a crucial role in solvating cations, which can be advantageous in certain organometallic reactions by enhancing the reactivity of the metallic species. Although direct studies are not abundant, the general behavior of glycol ethers in such reactions points to the potential of Diethyleneglycolmonopentylether as a valuable medium for specific organic syntheses.

Role in Dissolution and Formulation Science

The ability to dissolve a wide range of active ingredients is a critical aspect of formulation science, particularly in the pharmaceutical and agrochemical industries. Glycol ethers are known for their use as solubilizers and penetration enhancers in topical formulations. nih.govresearchgate.netualberta.canih.gov For instance, Diethylene Glycol Monoethyl Ether, marketed as Transcutol®, is widely used in pharmaceutical preparations to improve the solubility and delivery of poorly water-soluble drugs. nih.govresearchgate.netualberta.ca

Given its structural features, Diethyleneglycolmonopentylether is anticipated to possess similar capabilities. Its increased lipophilicity due to the pentyl group could make it an even more effective solvent for highly lipophilic active pharmaceutical ingredients (APIs). The formulation of stable and effective drug delivery systems often relies on the careful selection of solvents that can ensure the bioavailability of the API. The solvent properties of Diethyleneglycolmonopentylether make it a promising candidate for research and development in this area.

Table 1: Physicochemical Properties of Selected Diethylene Glycol Ethers

PropertyDiethylene Glycol Monoethyl EtherDiethylene Glycol Monobutyl EtherDiethylene Glycol Monopropyl Ether
CAS Number 111-90-0 nih.gov112-34-56881-94-3 nih.govnih.gov
Molecular Formula C6H14O3 nih.govC8H18O3C7H16O3 nih.gov
Molecular Weight ( g/mol ) 134.17 nih.gov162.23148.20 nih.gov
Boiling Point (°C) 202 nih.gov231212-216 sigmaaldrich.com
Flash Point (°C) 96 nih.gov10093
Density (g/mL at 20°C) 0.989 nih.gov0.9540.967 sigmaaldrich.com
Water Solubility Miscible atamanchemicals.comMiscibleSoluble sigmaaldrich.com

Applications in Extraction and Purification Processes

The selective extraction and purification of chemical compounds are fundamental processes in both laboratory research and industrial production. The solvent properties of Diethyleneglycolmonopentylether suggest its potential utility in these applications. Its ability to dissolve a range of organic molecules makes it a candidate for the extraction of natural products from plant materials or the separation of components in a complex mixture.

While specific studies detailing the use of Diethyleneglycolmonopentylether in extraction are not prevalent, the known applications of other glycol ethers in this field provide a basis for its potential. For example, the purification of Diethylene Glycol Monoethyl Ether itself involves processes to remove impurities like ethylene (B1197577) glycol, highlighting the importance of solvent properties in achieving high-purity chemicals. europa.eu The unique balance of polarity in Diethyleneglycolmonopentylether could allow for selective extraction protocols, where it could be used to isolate compounds with specific solubility characteristics.

Contributions to Polymer Science and Engineering

The influence of solvents and additives on the synthesis and properties of polymers is a cornerstone of polymer science. Diethyleneglycolmonopentylether and related compounds have found applications in this field, contributing to both polymerization processes and the design of new polymeric materials.

Diethyleneglycolmonopentylether in Polymerization Processes

Glycol ethers can act as reaction media or coalescing agents in polymerization. atamanchemicals.com As a high-boiling point solvent, Diethyleneglycolmonopentylether can be used in polymerization reactions that require elevated temperatures to proceed efficiently. Its solvent power can ensure the homogeneity of the reaction mixture, which is crucial for achieving consistent polymer properties.

In the context of emulsion polymerization, which is used to produce latexes for paints and coatings, coalescing agents are essential. They facilitate the formation of a continuous film as the water evaporates. atamanchemicals.com Glycol ethers are commonly used for this purpose. The longer alkyl chain of Diethyleneglycolmonopentylether would likely result in a slower evaporation rate compared to its shorter-chain counterparts, which could be advantageous in controlling the film formation process and ensuring a smooth, defect-free coating.

Integration into Novel Polymeric Material Design

Beyond its role as a solvent, Diethyleneglycolmonopentylether can be chemically incorporated into polymer structures to create new materials with tailored properties. The hydroxyl group of the molecule provides a reactive site for polymerization reactions, allowing it to be used as a monomer or a chain extender in the synthesis of polyesters and polyurethanes.

The incorporation of the flexible diethylene glycol ether linkage and the pentyl group into a polymer backbone can significantly influence the material's properties. For example, it can lower the glass transition temperature (Tg), thereby increasing the flexibility of the polymer. This is a key principle in the design of plasticizers. Research on adipate (B1204190) esters of diethylene glycol monoalkyl ethers has shown their effectiveness as environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC). researchgate.netresearchgate.net These plasticizers improve the processability and flexibility of the polymer. The pentyl group in Diethyleneglycolmonopentylether-based plasticizers would contribute to the plasticizing effect.

Furthermore, the incorporation of such structures can influence other material properties, such as thermal stability and compatibility with other components in a polymer blend. The design of novel polymers with specific functionalities and performance characteristics is an active area of research, and the unique combination of ether, alcohol, and alkyl functionalities in Diethyleneglycolmonopentylether makes it a valuable building block for the creation of advanced polymeric materials. Research on poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s as phase change materials demonstrates how modifying the glycol ether structure can lead to materials with specific thermal properties. mdpi.com

Research on Polymer Additives and Modifiers

While direct research on Diethyleneglycolmonopentylether as a polymer additive is not extensively documented, the behavior of analogous diethylene glycol alkyl ethers provides a strong indication of its potential in this field. Glycol ethers are known for their amphiphilic nature, possessing both polar (ether and alcohol groups) and non-polar (alkyl chain) characteristics. This dual nature allows them to act as effective compatibilizers and plasticizers in various polymer systems.

Detailed Research Findings:

Research into related compounds, such as poly(diethylene glycol n-alkyl ether vinyl ethers), has shown that the incorporation of diethylene glycol ether units into polymer structures can significantly influence their properties. researchgate.netdpi-journals.com For instance, these polymers can exhibit phase change behaviors, making them suitable for thermal energy storage applications. researchgate.netmdpi.comnih.gov The diethylene glycol segment provides flexibility and hydrophilicity, while the alkyl chain length dictates the crystalline and thermal properties. researchgate.netmdpi.com

It is plausible that Diethyleneglycolmonopentylether, when used as an additive, could:

Enhance Flexibility: The pentyl group can disrupt polymer chain packing, leading to a decrease in the glass transition temperature (Tg) and increased flexibility of the material.

Improve Processability: By acting as a solvent or plasticizer, it could lower the melt viscosity of polymers, aiding in processes like extrusion and molding.

Modify Surface Properties: The hydroxyl group could migrate to the surface of a polymer, altering its hydrophilicity and adhesion characteristics.

Table 1: Potential Effects of Diethyleneglycolmonopentylether as a Polymer Additive

PropertyPotential EffectRationale
Glass Transition (Tg)DecreaseDisruption of polymer chain packing
Melt ViscosityDecreaseSolvent/plasticizing action
Surface EnergyModificationMigration of polar hydroxyl groups

Catalytic Applications and Reaction Medium Investigations

The unique combination of ether and alcohol functionalities, along with a moderate alkyl chain, suggests that Diethyleneglycolmonopentylether could be a versatile molecule in the realm of catalysis, both as a catalyst component and as a reaction medium.

Detailed Research Findings:

Studies on the synthesis of other diethylene glycol ethers have highlighted the use of various catalysts. For example, heteropoly acids have shown high catalytic activity in the etherification of diethylene glycol with ethanol (B145695) to produce diethylene glycol monoethyl ether. researchgate.net This suggests that reactions involving Diethyleneglycolmonopentylether could also be efficiently catalyzed.

As a reaction medium, Diethyleneglycolmonopentylether offers several potential advantages:

High Boiling Point: Like other diethylene glycol ethers, it is expected to have a high boiling point, making it suitable for reactions requiring elevated temperatures. nih.gov

Solvating Power: Its ability to dissolve a wide range of organic and inorganic compounds makes it a potentially useful solvent for homogeneous catalysis. atamanchemicals.comatamankimya.com

Phase Transfer Catalysis: The amphiphilic nature of the molecule could enable it to act as a phase transfer catalyst, facilitating reactions between reactants in different phases.

Table 2: Potential Catalytic Roles of Diethyleneglycolmonopentylether

ApplicationPotential RoleKey Feature
Homogeneous CatalysisReaction MediumHigh solvating power, high boiling point
Phase Transfer CatalysisCatalystAmphiphilic nature
Catalyst SynthesisPrecursor/LigandPresence of reactive hydroxyl group

Emerging Roles in Advanced Material Science

The development of new materials with tailored properties is a cornerstone of modern science. While specific applications of Diethyleneglycolmonopentylether in advanced materials are not yet established, its molecular structure is indicative of its potential in several emerging areas.

Detailed Research Findings:

Research on comb-like polymers with diethylene glycol ether side chains has demonstrated their potential as phase change materials (PCMs) for thermal energy storage. dpi-journals.commdpi.comnih.gov The crystallization and melting of the alkyl side chains allow for the storage and release of latent heat. By analogy, polymers functionalized with Diethyleneglycolmonopentylether could be designed to have specific phase transition temperatures.

Furthermore, the polymerization of di(ethylene glycol) vinyl ether has been shown to create materials that resist protein adsorption. chemicalbook.com This "water barrier effect" is crucial for the development of biocompatible materials for medical devices and protective coatings. chemicalbook.com The presence of the diethylene glycol moiety in Diethyleneglycolmonopentylether suggests its potential utility in creating similar anti-fouling surfaces.

Table 3: Potential Applications in Advanced Material Science

Material TypePotential ApplicationUnderlying Principle
Phase Change MaterialsThermal Energy StorageCrystallization/melting of pentyl group
Biocompatible CoatingsAnti-fouling SurfacesHydration layer formation
Smart MaterialsResponsive PolymersEnvironmentally sensitive behavior

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Biotransformation Studies

Biodegradation is a critical process in determining the persistence of Diethyleneglycolmonopentylether in the environment. Studies on other glycol ethers indicate that they are generally biodegradable. nih.govwikipedia.org

In aquatic systems, Diethyleneglycolmonopentylether is expected to be readily biodegradable by microorganisms. santos.comresearchgate.net Studies on various ethylene (B1197577) and propylene (B89431) glycol ethers have demonstrated their susceptibility to microbial degradation under both aerobic and anaerobic conditions. oup.comresearchgate.net For example, diethylene glycol has been shown to be readily biodegradable in standard tests, with degradation rates of 70-80% after 28 days. santos.com The biodegradation of glycol ethers often proceeds through the oxidation of the terminal alcohol group to form an alkoxyacetic acid. nih.goveuropa.eu Some bacteria, such as Pseudomonas and Xanthobacter species, have been shown to assimilate and degrade ethylene glycol ethers. nih.gov The rate of biodegradation can be influenced by factors such as the concentration of the compound, the presence of acclimated microbial populations, and environmental conditions like temperature and nutrient availability. lyondellbasell.comsrce.hr

Table 2: Biodegradability of a Related Glycol Ether

CompoundTestDurationDegradation
Diethylene GlycolOECD 301B28 days70-80% (CO2 evolution) santos.com
Diethylene GlycolOECD 301A28 days90-100% santos.com
Diethylene Glycol Monomethyl Ether5 days34% of theoretical

Note: Data for Diethyleneglycolmonopentylether is not available; the table shows data for structurally related compounds.

The initial step in the biotransformation of many glycol ethers involves enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. nih.govnih.govresearchgate.net These enzymes are widespread in various organisms, including bacteria and fungi. Alcohol dehydrogenase catalyzes the oxidation of the terminal hydroxyl group of the glycol ether to an aldehyde. nih.gov This aldehyde is then further oxidized by aldehyde dehydrogenase to the corresponding alkoxyacetic acid. europa.eunih.gov This metabolic pathway has been observed for several ethylene glycol ethers. nih.gov A secondary metabolic route can involve O-dealkylation by microsomal P450 mixed-function oxidases, which cleaves the ether bond to produce ethylene glycol and the corresponding alcohol. researchgate.netecetoc.org The resulting ethylene glycol can then enter the tricarboxylic acid cycle. researchgate.net The specific enzymes and the preferred metabolic pathway can vary depending on the microbial species and the specific structure of the glycol ether. nih.gov

Persistence and Bioresistance in Environmental Matrices

Comprehensive searches for data regarding the persistence and bioresistance of Diethyleneglycolmonopentylether (CAS 10143-56-3) in various environmental matrices such as soil and water did not yield specific experimental results. Standardized tests for ready biodegradability, which are crucial for assessing a substance's persistence, have not been found for this particular compound in the public domain.

For context, information on a related compound, diethylene glycol, indicates that it is a borderline case for ready biodegradability. sigmaaldrich.comredalyc.org Some studies show it can degrade over 60% in 28 days, but it may not always meet the strict 10-day window criterion required to be classified as "readily biodegradable" under OECD guidelines. sigmaaldrich.comnih.gov The rate of its biodegradation can be influenced by the quality of the microbial inoculum and the specific experimental conditions. sigmaaldrich.com However, it is crucial to emphasize that this information pertains to diethylene glycol and not Diethyleneglycolmonopentylether. Without specific studies, the environmental persistence of Diethyleneglycolmonopentylether remains uncharacterized.

Ecotoxicological Impact Assessment

The ecotoxicological impact of Diethyleneglycolmonopentylether has not been extensively studied, and specific data for the following sections are largely unavailable in published literature.

Aquatic Ecotoxicity Research

Acute and Chronic Effects on Aquatic Organisms

Specific data from acute and chronic toxicity studies on aquatic organisms for Diethyleneglycolmonopentylether are not available in the reviewed scientific literature. Therefore, key metrics such as the median lethal concentration (LC50) for fish, the median effective concentration (EC50) for aquatic invertebrates (like Daphnia), and the No-Observed-Effect-Concentration (NOEC) from chronic studies could not be retrieved.

For some other glycol ethers, such as propylene glycol ethers, the aquatic toxicity is generally considered to be low, with LC50 values often exceeding 1,000 mg/L, which is classified as "relatively harmless". nih.gov However, this is a general statement for a different class of glycol ethers and does not represent specific data for Diethyleneglycolmonopentylether.

Interactive Data Table: Acute and Chronic Aquatic Ecotoxicity of Diethyleneglycolmonopentylether

Test OrganismEndpointValueExposure DurationReference
Data not availableLC50Data not availableData not availableData not available
Data not availableEC50Data not availableData not availableData not available
Data not availableNOECData not availableData not availableData not available
Bioavailability and Bioaccumulation Studies in Aquatic Food Chains

Interactive Data Table: Bioaccumulation Data for Diethyleneglycolmonopentylether

ParameterValueMethodReference
Bioconcentration Factor (BCF)Data not availableData not availableData not available
Log KowData not availableData not availableData not available

Terrestrial Ecotoxicity Studies

No studies on the terrestrial ecotoxicity of Diethyleneglycolmonopentylether were identified. Information regarding its effects on soil-dwelling organisms, such as earthworms, and on soil microbial communities is not available in the public domain. Therefore, an assessment of its risk to the terrestrial environment cannot be made.

Ecotoxicological Modeling and Predictive Frameworks

Predictive frameworks in ecotoxicology utilize computational models to estimate the fate and effects of chemicals in the environment. These models are built on fundamental principles of chemistry, biology, and toxicology to provide insights into potential hazards.

Toxicokinetic-Toxicodynamic (TKTD) models are sophisticated tools used to understand and predict the adverse effects of chemicals on organisms over time. ecotoxmodels.org These models operate by separating the processes that determine the internal concentration of a substance from the processes that lead to toxicity. europa.eu

Toxicokinetics (TK): This component of the model describes the time-course of a chemical's concentration within an organism. It encompasses the processes of uptake, distribution, biotransformation (metabolism), and elimination. For a compound like diethyleneglycolmonopentylether, TK modeling would simulate how it is absorbed from the environment (e.g., water or soil) into an organism and how its internal concentration changes over time. rifcon.com

Toxicodynamics (TD): This part of the model links the internal concentration of the chemical to the magnitude of the toxic effect. It describes the interaction of the substance with its biological target and the subsequent cascade of events leading to an observable adverse outcome, such as mortality, impaired growth, or reduced reproduction. rifcon.com

A key advantage of TKTD models is their ability to predict toxicity under dynamic or time-varying exposure scenarios, which are more environmentally realistic than the constant concentrations used in standard laboratory tests. europa.eudebtox.info

One of the most established TKTD frameworks is the General Unified Threshold model for Survival (GUTS). europa.eurifcon.com The GUTS framework unifies various approaches to modeling survival by assuming that death occurs when a certain damage threshold is exceeded. ecotoxmodels.org Another advanced approach is based on Dynamic Energy Budget (DEB) theory, which can model sublethal effects like impacts on growth and reproduction over an organism's entire life cycle by simulating how a toxicant affects energy allocation. europa.eu

While specific, calibrated TKTD models for diethyleneglycolmonopentylether are not detailed in readily available literature, the GUTS and DEBtox frameworks provide the foundational principles for developing such models. Calibration would require experimental data from toxicity tests, but once validated, the model could predict survival and other effects on various species under diverse environmental exposure patterns. europa.eurifcon.com

Quantitative Structure-Activity Relationships (QSAR) are computational models that correlate the structural properties of a chemical with its biological activity, including toxicity. nih.gov These models are fundamental to predictive toxicology, allowing for the estimation of a substance's potential hazards without the need for empirical testing. nih.gov

The core principle of QSAR is that the properties and, therefore, the ecotoxicity of a chemical like diethyleneglycolmonopentylether are determined by its molecular structure. By identifying specific structural features or physico-chemical properties (known as molecular descriptors), QSAR models can statistically link them to toxicological endpoints. nih.gov

The development of a QSAR model involves:

Data Collection: Gathering a dataset of chemicals with known ecotoxicity values for a specific endpoint (e.g., LC50 in Daphnia magna).

Descriptor Calculation: Calculating various molecular descriptors for each chemical in the dataset. These can range from simple properties like molecular weight and logP (octanol-water partition coefficient) to complex 2D or 3D structural indices.

Model Building: Using statistical methods to build a mathematical equation that relates the descriptors to the observed toxicity.

Validation: Rigorously testing the model's predictive power using external datasets to ensure its reliability. nih.gov

For glycol ethers, QSAR models have been developed for various toxicological endpoints. A QSAR for diethyleneglycolmonopentylether would analyze descriptors related to its ether linkage, hydroxyl group, and alkyl chain length to predict its interaction with biological systems and subsequent toxicity. For instance, traditional QSARs for alcohol ethoxylates have been based on average structures of commercial mixtures. nih.gov More advanced techniques now interpret mixture toxicity by considering the distribution of individual components, leading to more accurate predictions. nih.gov Making such models Findable, Accessible, Interoperable, and Reusable (FAIR) is a key goal in modern computational toxicology to support chemical safety assessment. dtu.dk

Environmental Remediation and Treatment Technologies

The removal of chemical contaminants like diethyleneglycolmonopentylether from soil and water is crucial for environmental protection. Remediation technologies can be broadly categorized into those that degrade the pollutant into harmless substances and those that physically separate it from the environmental matrix.

Advanced Oxidation Processes for Diethyleneglycolmonopentylether Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to degrade persistent organic pollutants in water and wastewater. hristov.com AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (HO•), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic compounds, and ultimately mineralizing them to carbon dioxide and water. hristov.commdpi.com

Given the structure of diethyleneglycolmonopentylether, AOPs represent a viable technology for its degradation. The ether linkages and hydrocarbon chain are susceptible to attack by hydroxyl radicals. hristov.com Common AOPs include:

Fenton and Photo-Fenton Processes: The Fenton process uses a combination of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. mdpi.com Its effectiveness can be enhanced with UV light (photo-Fenton), which accelerates the reaction. mdpi.com This method is affordable and effective for degrading a wide range of organic molecules in aqueous media. mdpi.com

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with pollutants or be combined with hydrogen peroxide or UV light to generate hydroxyl radicals, increasing degradation efficiency. mdpi.comrepec.org

UV/H₂O₂ Treatment: This process involves the photolysis of hydrogen peroxide with ultraviolet light to produce hydroxyl radicals, effectively oxidizing organic compounds. hristov.commdpi.com

Photocatalysis: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), utilizes UV light to create electron-hole pairs. These react with water and oxygen to form hydroxyl radicals and other reactive oxygen species on the catalyst surface, which then degrade the pollutant. mdpi.com

The table below summarizes key AOPs applicable to the degradation of organic pollutants.

Interactive Data Table: Advanced Oxidation Processes (AOPs)

ProcessOxidants/CatalystsMechanismKey Advantages
Fenton H₂O₂, Fe²⁺Generates hydroxyl radicals (HO•) through the reaction of hydrogen peroxide with ferrous ions. mdpi.comAffordable, effective for many organic molecules. mdpi.com
Photo-Fenton H₂O₂, Fe²⁺, UV LightUV light enhances the Fenton reaction, increasing the rate of HO• generation. mdpi.comFaster degradation rates than the standard Fenton process. hristov.com
Ozonation O₃Direct oxidation by ozone or generation of HO• when combined with H₂O₂ or UV. mdpi.comHigh oxidation potential, effective for various pollutants.
UV/H₂O₂ UV Light, H₂O₂Photolysis of H₂O₂ by UV light produces highly reactive hydroxyl radicals. hristov.comNo sludge production, effective for a range of organics.
Photocatalysis TiO₂, UV LightUV activation of a semiconductor catalyst generates HO• on the catalyst surface. mdpi.comCatalyst can be reused, potential for complete mineralization.

Bioremediation Strategies for Contaminated Sites

Bioremediation is an environmental technology that uses living organisms, primarily microorganisms like bacteria and fungi, to degrade or detoxify hazardous substances. nih.gov This approach is considered a sustainable and cost-effective method for cleaning up contaminated soil and water. researchgate.netnih.gov For sites contaminated with diethyleneglycolmonopentylether, bioremediation would rely on identifying and promoting microbial populations capable of metabolizing this ether compound.

Key bioremediation strategies include:

Biostimulation: This strategy involves stimulating the existing native microbial populations at a contaminated site to enhance their degradation activity. This is typically achieved by adding nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen), or other growth-limiting substances. lidsen.com Techniques like bioventing, which supplies air to the subsurface, can stimulate aerobic microbes to break down pollutants. nih.gov

Bioaugmentation: If the indigenous microbial community lacks the necessary metabolic capabilities to degrade a specific contaminant, this strategy involves introducing specific, pre-selected microorganisms with proven degradative abilities to the site. lidsen.com For diethyleneglycolmonopentylether, this would involve isolating and culturing bacteria or fungi that can use ethers as a carbon source.

Other in-situ and ex-situ bioremediation techniques such as biopiles (piling excavated soil to create favorable conditions for microbial activity) and landfarming (spreading contaminated soil in a thin layer to stimulate microbial action) could also be applied. nih.govresearchgate.net The success of bioremediation depends heavily on environmental factors like temperature, pH, moisture, and the bioavailability of the contaminant. researchgate.net

Physico-Chemical Treatment Methods

Physico-chemical treatment processes are used to separate and remove contaminants from water through physical and chemical means, rather than relying on biological degradation. ethernet.edu.et These methods are particularly effective for removing suspended or colloidal particles and certain dissolved substances. thermaxglobal.com

For wastewater containing diethyleneglycolmonopentylether, especially in emulsified or colloidal forms, several physico-chemical methods could be employed:

Coagulation and Flocculation: This two-step process is used to remove fine, colloidal particles that are stable in suspension. Coagulants (e.g., alum, ferric chloride) are added to neutralize the electrical charges on the particles, allowing them to clump together. Flocculants (polymers) are then added to bind these smaller clumps into larger, settleable aggregates called flocs. thermaxglobal.com

Sedimentation/Clarification: Following coagulation and flocculation, the water is transferred to a clarifier or settling tank where the heavy flocs settle out by gravity. Equipment like tube settlers can be used to increase the settling capacity of these basins. thermaxglobal.com

Dissolved Air Flotation (DAF): This technology is highly effective for removing low-density solids like oils and greases. Air is dissolved into the water under pressure and then released, forming tiny bubbles. These bubbles attach to the suspended matter, causing it to float to the surface where it can be skimmed off. thermaxglobal.com

The table below outlines common physico-chemical treatment methods.

Interactive Data Table: Physico-Chemical Treatment Methods

MethodPrincipleTarget PollutantsDescription
Coagulation Charge neutralization of colloidal particles.Suspended solids, colloids.Chemicals (coagulants) are added to destabilize colloidal particles, allowing them to aggregate. thermaxglobal.com
Flocculation Agglomeration of destabilized particles.Small flocs, suspended solids.Gentle mixing promotes contact between destabilized particles, forming larger, settleable flocs. thermaxglobal.com
Sedimentation Gravity settling of suspended particles.Settleable solids, flocs.Flocs and other heavy particles are allowed to settle out of the water in a clarification basin. thermaxglobal.com
Dissolved Air Flotation (DAF) Adhesion of air bubbles to suspended matter.Oils, greases, low-density solids.Micro-bubbles lift suspended contaminants to the surface for removal by a skimmer. thermaxglobal.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Diethyleneglycolmonopentylether Analysis

Chromatography is the cornerstone of analytical methodologies for diethyleneglycolmonopentylether. This separation science allows for the isolation of the target analyte from other components in a mixture, enabling its accurate identification and measurement. Both gas and liquid chromatography, often coupled with powerful detection systems, are employed for this purpose.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID)

Gas chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile compounds like diethyleneglycolmonopentylether. researchgate.netnih.gov The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry (MS). restek.comiaea.org As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly specific identification. For glycol ether analysis, GC-MS is advantageous for its ability to resolve complex mixtures of isomers and provide definitive compound identification. restek.com The use of specific GC columns, such as those with cyano-based thin films, can offer better resolution and faster analysis times compared to traditional columns. restek.com

Gas Chromatography-Flame Ionization Detection (GC-FID) is another common configuration for the analysis of organic compounds. nih.govwho.int The flame ionization detector (FID) is highly sensitive to hydrocarbons and produces a signal proportional to the amount of carbon atoms in the analyte. While GC-FID is a robust and widely available technique, it does not provide the same level of specificity as GC-MS, as it cannot definitively identify compounds based on their mass spectrum. nih.gov However, for routine quantification where the identity of the analyte is already known, GC-FID offers excellent sensitivity and linearity. nih.govnih.gov The choice of GC column is critical for achieving good separation, with polar phases like polyethylene (B3416737) glycol being a common choice for glycol analysis. sigmaaldrich.com

TechniquePrincipleAdvantagesCommon Applications
GC-MS Separates compounds by gas chromatography and identifies them by their mass spectrum. restek.comiaea.orgHigh specificity and sensitivity, definitive compound identification. restek.comAnalysis of complex mixtures, identification of unknown compounds, trace-level analysis. iaea.org
GC-FID Separates compounds by gas chromatography and detects them using a flame ionization detector. nih.govwho.intHigh sensitivity, wide linear range, robust and reliable. nih.govnih.govRoutine quantification of known compounds, quality control. researchgate.net

Liquid Chromatography (LC) and Hyphenated Techniques (LC-MS, LC-MS/MS)

Liquid chromatography (LC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column containing a solid stationary phase. youtube.com LC is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical tools that couple the separation power of LC with the high selectivity and sensitivity of mass spectrometry. nih.govnih.govmdpi.com In LC-MS, the eluent from the LC column is introduced into the mass spectrometer for ionization and detection. LC-MS/MS takes this a step further by performing a second stage of mass analysis, which can significantly reduce noise and improve sensitivity. mdpi.com These techniques are particularly valuable for analyzing complex biological and environmental samples where trace-level detection is required. researchgate.netresearchgate.netnih.gov For the analysis of polar compounds like glycol ethers in aqueous matrices, techniques like hydrophilic interaction chromatography (HILIC) coupled with MS can be employed. derpharmachemica.com

The development of LC-MS/MS methods often involves optimizing several parameters, including the choice of stationary and mobile phases, as well as the mass spectrometry conditions, to achieve the desired separation and sensitivity. mdpi.com

TechniquePrincipleAdvantagesCommon Applications
LC-MS Separates compounds by liquid chromatography and identifies them by their mass spectrum. nih.govSuitable for non-volatile and polar compounds, high sensitivity and selectivity. derpharmachemica.comAnalysis of a wide range of compounds in various matrices, including environmental and biological samples. researchgate.net
LC-MS/MS Separates compounds by liquid chromatography and uses two stages of mass analysis for enhanced selectivity and sensitivity. nih.govmdpi.comVery high sensitivity and specificity, excellent for trace-level analysis in complex matrices. mdpi.comBioanalysis, environmental monitoring, food safety analysis. nih.govmdpi.com

Sample Preparation Strategies for Complex Matrices

Before instrumental analysis, samples often require preparation to remove interfering substances and concentrate the analyte of interest. mdpi.comthermofisher.com The complexity of the sample matrix, such as soil, water, or biological fluids, dictates the necessary sample preparation strategy. mdpi.comchromforum.org The goal is to obtain a clean extract containing the target analyte in a solvent compatible with the analytical instrument. sigmaaldrich.com

Extraction Techniques

Extraction is a fundamental step in sample preparation, aiming to isolate the analyte from the sample matrix. sigmaaldrich.com The choice of extraction technique depends on the properties of the analyte and the matrix.

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comyoutube.comyoutube.com The analyte partitions into the solvent in which it is more soluble, allowing for its separation from matrix components that have different solubility characteristics. youtube.comyoutube.com While LLE is a widely used and effective technique, it can be labor-intensive and may require large volumes of organic solvents. sigmaaldrich.commandel.ca

The efficiency of LLE can be influenced by factors such as the choice of extraction solvent, the pH of the aqueous phase, and the ratio of the two phases. youtube.com

Solid-phase extraction (SPE) is a more modern and efficient sample preparation technique that has largely replaced LLE for many applications. sigmaaldrich.commandel.ca SPE utilizes a solid adsorbent material, packed into a cartridge or disk, to retain the analyte of interest from a liquid sample. thermofisher.com Interfering substances can then be washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. sigmaaldrich.com

SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. sigmaaldrich.commandel.ca A variety of sorbent materials are available for SPE, allowing for the selective extraction of different types of compounds based on their chemical properties. youtube.com For instance, reversed-phase sorbents are commonly used for the extraction of nonpolar to moderately polar compounds from aqueous samples. youtube.com

Extraction TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of a solute between two immiscible liquid phases. youtube.comyoutube.comyoutube.comSimple, widely applicable. youtube.comCan be labor-intensive, may use large volumes of organic solvents, can result in incomplete phase separation. sigmaaldrich.commandel.ca
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution. thermofisher.comHigh recovery, reduced solvent use, easily automated, more efficient than LLE. sigmaaldrich.commandel.caRequires selection of the appropriate sorbent for the analyte.
Microextraction Techniques (e.g., SPME, SDME, LPME, DLLE)

Microextraction techniques have gained prominence as they are environmentally friendly, require minimal sample and solvent volumes, and offer high enrichment factors. mdpi.comencyclopedia.pub These methods are particularly useful for extracting and pre-concentrating Diethyleneglycolmonopentylether from complex matrices. encyclopedia.pubbenthambooks.com

Solid-Phase Microextraction (SPME): SPME is a widely used technique for extracting volatile and semi-volatile compounds. mdpi.com It utilizes a fiber coated with a stationary phase to extract analytes from a sample. youtube.com The selection of the fiber coating is critical and depends on the polarity and molecular weight of the target analyte. researchgate.net For compounds similar to Diethyleneglycolmonopentylether, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has shown to be effective for a broad range of analytes. researchgate.netmdpi.comfrontiersin.org The optimization of extraction parameters such as temperature and time is crucial for achieving high sensitivity and reproducibility. mdpi.comnih.gov Miniaturized SPME methods have also been developed, which require even smaller sample volumes and shorter extraction times. nih.gov

Single-Drop Microextraction (SDME): SDME is a form of liquid-phase microextraction (LPME) where a microdrop of an organic solvent is suspended in the sample. mdpi.com The analyte partitions into the organic drop, which is then retracted and analyzed. This technique is simple and cost-effective but requires careful control to prevent drop dislodgement.

Liquid-Phase Microextraction (LPME): LPME encompasses various modes, including direct-immersion and headspace LPME, where a small amount of an immiscible solvent is used to extract analytes from an aqueous sample. mdpi.com It offers good enrichment factors and is suitable for a range of organic compounds. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLE): DLLE is a rapid and efficient microextraction method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. mdpi.comthermofisher.com This high surface area of the extraction solvent allows for fast partitioning of the analyte. thermofisher.comresearchgate.net The choice of extraction and disperser solvents is key to the success of the technique. researchgate.net

Matrix Effect Mitigation Strategies

The "matrix effect" is a significant challenge in analytical chemistry, where components of the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. researchgate.netyoutube.com This can significantly impact the accuracy and reliability of quantitative analysis. researchgate.net

Several strategies can be employed to mitigate matrix effects in the analysis of Diethyleneglycolmonopentylether:

Sample Preparation and Cleanup: Effective sample preparation is the first line of defense. Techniques like solid-phase extraction (SPE) can be used to remove interfering matrix components before analysis. nih.gov Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte of interest from co-eluting matrix components. mdpi.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample. youtube.com This helps to compensate for the matrix effect as both the standards and the samples will be affected similarly.

Use of Analyte Protectants: In gas chromatography, the addition of "analyte protectants" to the sample can help to minimize the matrix effect. nih.gov These compounds co-elute with the analyte and can help to prevent its degradation or adsorption in the injector port. researchgate.netnih.gov Ethylene (B1197577) glycol has been successfully used as an analyte protectant in the analysis of pesticides. nih.gov

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to simply dilute the sample extract. mdpi.com However, this may compromise the limit of detection if the analyte concentration is already low.

Advanced Spectroscopic and Bioanalytical Methods

Advanced spectroscopic and bioanalytical methods offer high sensitivity and selectivity for the detection and characterization of Diethyleneglycolmonopentylether.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of glycols and their ethers. fda.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities. fda.govnih.gov For the analysis of compounds like Diethyleneglycolmonopentylether, a GC system can be equipped with a capillary column, such as a DB-WAX or an equivalent polar column, to achieve good separation. fda.gov The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. fda.govfda.gov

Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS offers even greater selectivity and sensitivity by performing a second stage of mass analysis. nih.govnih.gov This technique is particularly useful for complex matrices as it can minimize interferences. nih.govnih.gov The selection of specific precursor-to-product ion transitions for the analyte and internal standards enhances the specificity of the method. nih.gov

Table 1: Example GC-MS/MS Parameters for Glycol Ether Analysis

ParameterSettingReference
Gas Chromatograph
ColumnDB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film or equivalent fda.gov
Carrier GasHelium at a constant flow of 1 ml/min nih.gov
Injector Temperature230°C nih.gov
Oven ProgramInitial 100°C (1 min), ramp to 180°C at 60°C/min (held for 0.5 min), then ramp to 240°C at 60°C/min (held for 3 min) nih.gov
Mass Spectrometer
Ionization ModePositive Electron Ionization (+EI) nih.gov
Source Temperature230°C nih.gov
MS1/MS2 Quadrupole Temp.150°C nih.gov
Collision GasNitrogen nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms within a molecule. youtube.com The chemical shift, integration, and splitting patterns of the signals can be used to determine the connectivity of atoms. youtube.com For Diethyleneglycolmonopentylether, the ¹H NMR spectrum would show characteristic signals for the pentyl group and the ethylene glycol units.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule.

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, oxygen-17 NMR can provide direct information about the oxygen atoms in the ether and hydroxyl groups of Diethyleneglycolmonopentylether. researchgate.net

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the rapid and sensitive detection of specific substances. While specific biosensors for Diethyleneglycolmonopentylether are not widely reported, the development of biosensors for related compounds suggests the potential for this technology. The development of such sensors would require the identification of a biological recognition element, such as an enzyme or antibody, that can specifically interact with Diethyleneglycolmonopentylether.

Method Validation and Quality Assurance in Diethyleneglycolmonopentylether Analysis

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. fda.gov According to the International Council for Harmonisation (ICH) guidelines, key validation characteristics include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov It is often assessed by spike-recovery experiments. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is typically expressed as the relative standard deviation (RSD).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. fda.gov This is particularly important for complex matrices.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. fda.gov

Quality assurance in the analysis of Diethyleneglycolmonopentylether involves the implementation of a quality system that includes regular use of quality control samples, participation in proficiency testing schemes, and adherence to standard operating procedures.

Advanced Separation and Purification Processes

Principles of Complex Fluid Separation Applied to Diethyleneglycolmonopentylether

The separation of Diethyleneglycolmonopentylether from complex mixtures relies on the fundamental principles of mass transfer, where components are selectively transferred between different phases. farabi.university These sorption operations involve the transfer of solutes, like Diethyleneglycolmonopentylether, from a fluid phase to insoluble, rigid particles. farabi.university The process exploits differences in the physical and chemical properties of the components, such as polarity, volatility, and molecular size. youtube.comyoutube.com

Key principles governing these separations include:

Equilibrium Partitioning: This principle is based on the differential distribution of components between two immiscible phases at equilibrium. In the context of Diethyleneglycolmonopentylether, this could involve its distribution between a liquid mobile phase and a solid stationary phase in chromatography. youtube.com

Adsorption: This surface phenomenon involves the accumulation of molecules of Diethyleneglycolmonopentylether onto the surface of a solid adsorbent. fiveable.me The strength of this interaction is influenced by factors like intermolecular forces, including van der Waals forces and electrostatic interactions. fiveable.me

Size Exclusion: This principle separates molecules based on their size and shape. nih.gov In gel permeation chromatography, for instance, larger molecules are excluded from the pores of the stationary phase and elute faster, while smaller molecules like Diethyleneglycolmonopentylether can enter the pores, resulting in a longer retention time. nih.gov

Ion Exchange: This process involves the reversible exchange of ions between a solution and a solid ion-exchange resin. fiveable.me While Diethyleneglycolmonopentylether itself is not ionic, this principle can be applied to remove ionic impurities from it. farabi.universityfiveable.me

Chromatographic Separation Techniques

Chromatography is a powerful set of techniques used for the separation, purification, and analysis of compounds like Diethyleneglycolmonopentylether. nih.govijirmps.org These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. youtube.comnih.gov

Several chromatographic techniques are applicable for the purification of Diethyleneglycolmonopentylether:

Column Chromatography: This is a widely used preparative technique where the stationary phase, often silica (B1680970) gel or alumina, is packed into a column. ijirmps.orgyoutube.com The sample mixture is loaded onto the top of the column, and the mobile phase (a solvent or a mixture of solvents) is passed through, carrying the components at different rates based on their adsorption and desorption characteristics. youtube.comyoutube.com The separated components are then collected in fractions. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient form of column chromatography that uses high pressure to force the mobile phase through a column with smaller particle sizes, leading to higher resolution and faster separations. nih.govijirmps.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly suitable for separating moderately polar compounds like Diethyleneglycolmonopentylether. youtube.com

Gas Chromatography (GC): In GC, the mobile phase is an inert gas, and the stationary phase is a liquid or a solid support coated with a liquid. youtube.com This technique is ideal for separating volatile compounds. The separation is based on differences in boiling points and interactions with the stationary phase. youtube.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique where the stationary phase is a thin layer of adsorbent (like silica gel) coated on a plate. youtube.comnih.gov It is often used to monitor the progress of a reaction or to determine the appropriate solvent system for column chromatography. ijirmps.org

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size. nih.gov It is useful for removing high-molecular-weight impurities or for analyzing the molecular weight distribution of polymers in formulations containing Diethyleneglycolmonopentylether.

Chromatographic TechniqueStationary PhaseMobile PhasePrinciple of Separation
Column Chromatography Solid (e.g., silica gel, alumina)LiquidAdsorption/Partition
High-Performance Liquid Chromatography (HPLC) Solid (e.g., silica, C18)LiquidAdsorption/Partition
Gas Chromatography (GC) Liquid or solid supportInert GasVolatility/Partition
Thin-Layer Chromatography (TLC) Solid adsorbent on a plateLiquidAdsorption/Partition
Gel Permeation Chromatography (GPC) Porous polymer beadsLiquidMolecular Size

Membrane Separation Technologies

Membrane separation technologies offer an energy-efficient and scalable alternative to traditional separation methods for purifying substances like Diethyleneglycolmonopentylether. nih.govresearchgate.net These processes utilize semi-permeable membranes that act as selective barriers, allowing certain molecules to pass through while retaining others. nih.govfoodengineeringmag.com

Key membrane technologies applicable to Diethyleneglycolmonopentylether purification include:

Nanofiltration (NF): NF membranes have pore sizes that allow for the separation of small organic molecules from solvents. This technique can be used to concentrate Diethyleneglycolmonopentylether from a solution or to remove smaller impurities. nih.govnih.gov

Reverse Osmosis (RO): RO uses a dense membrane and high pressure to separate water and other small molecules from larger organic molecules like Diethyleneglycolmonopentylether. nih.govfoodengineeringmag.com This is particularly useful for concentrating aqueous solutions of the ether.

Ultrafiltration (UF): UF membranes have larger pores than NF and RO membranes and are used to separate macromolecules and suspended particles from a solution containing Diethyleneglycolmonopentylether. nih.govnih.gov

Pervaporation: This process involves the separation of liquid mixtures by partial vaporization through a non-porous membrane. It can be an effective method for dehydrating Diethyleneglycolmonopentylether or removing volatile organic impurities. nih.gov

Membrane Distillation (MD): MD is a thermally driven process where a hydrophobic membrane separates a warm feed solution from a cooler permeate side. youtube.com The temperature difference creates a vapor pressure gradient, driving the transport of volatile components like water vapor across the membrane, leaving non-volatile solutes like Diethyleneglycolmonopentylether behind. youtube.com

Membrane TechnologyDriving ForceSeparation BasisTypical Application for Diethyleneglycolmonopentylether
Nanofiltration (NF) PressureSize and ChargeConcentration, Removal of small impurities
Reverse Osmosis (RO) PressureSizeConcentration from aqueous solutions
Ultrafiltration (UF) PressureSizeRemoval of macromolecules and particles
Pervaporation Partial Pressure GradientSorption-DiffusionDehydration, Removal of volatile organics
Membrane Distillation (MD) Vapor Pressure GradientVolatilityConcentration, Water removal

Adsorption and Ion Exchange Processes

Adsorption and ion exchange are sorption processes that can be effectively used for the purification of Diethyleneglycolmonopentylether by removing specific impurities. farabi.universityfiveable.me

Adsorption is a surface phenomenon where impurities are removed from a fluid phase by adhering to the surface of a solid adsorbent. fiveable.meyoutube.com The choice of adsorbent is critical and depends on the nature of the impurities to be removed. fiveable.me

Activated Carbon: Due to its high surface area and porous structure, activated carbon is effective in removing a wide range of organic impurities, including color bodies and other by-products, from Diethyleneglycolmonopentylether. youtube.com

Silica Gel and Alumina: These polar adsorbents are useful for removing polar impurities, such as water and other alcohols, from the less polar Diethyleneglycolmonopentylether. youtube.com

Zeolites (Molecular Sieves): These are crystalline aluminosilicates with a uniform pore structure, allowing them to selectively adsorb molecules based on size and polarity. They are particularly effective for drying Diethyleneglycolmonopentylether to very low water levels.

Ion exchange is a process where ions in a solution are exchanged for ions of a similar charge on a solid ion exchange resin. farabi.universityfiveable.me While Diethyleneglycolmonopentylether is a non-ionic compound, ion exchange is a valuable technique for removing ionic impurities, such as acidic or basic catalysts, from the final product. farabi.university The process can be carried out using either cation or anion exchange resins, depending on the charge of the impurity to be removed. fiveable.me Regeneration of the saturated adsorbent or ion exchange resin is a key step in these cyclic processes, allowing for their reuse. farabi.university

Solvent Extraction Methodologies for Diethyleneglycolmonopentylether

Solvent extraction, also known as liquid-liquid extraction, is a separation technique based on the differential solubility of a compound in two immiscible liquid phases. nih.gov This method can be applied to purify Diethyleneglycolmonopentylether by selectively transferring it from its initial solution into a different, immiscible solvent, leaving impurities behind.

The selection of the appropriate solvent is crucial and is based on several factors:

Selectivity: The solvent should have a high affinity for Diethyleneglycolmonopentylether and a low affinity for the impurities.

Immiscibility: The solvent must be immiscible with the initial solution.

Density Difference: A significant density difference between the two phases facilitates their separation.

Ease of Recovery: The solvent should be easily separable from the purified Diethyleneglycolmonopentylether, for instance, by distillation.

For the extraction of a moderately polar compound like Diethyleneglycolmonopentylether, a range of organic solvents could be considered. For example, if Diethyleneglycolmonopentylether is in an aqueous solution, a non-polar or slightly polar water-immiscible solvent could be used to extract it. Conversely, if it is in a non-polar solvent, a more polar, immiscible solvent could be used to extract it. The efficiency of the extraction can be enhanced by using techniques such as multi-stage counter-current extraction.

Process Design and Simulation for Diethyleneglycolmonopentylether Recovery

Process design and simulation play a pivotal role in developing and optimizing efficient and cost-effective recovery processes for Diethyleneglycolmonopentylether. researchgate.net Chemical process simulators like Aspen HYSYS or Aspen Plus are powerful tools used to model and analyze separation processes. researchgate.net

The key aspects of process design and simulation include:

Thermodynamic Modeling: Accurate thermodynamic models are essential to predict the phase behavior and physical properties of the mixtures containing Diethyleneglycolmonopentylether. This is crucial for designing distillation columns, solvent extraction units, and other separation equipment.

Process Flowsheet Development: Simulators are used to create and evaluate different process flowsheets. This allows for the comparison of various separation sequences and the identification of the most promising configurations. For instance, the simulation can help decide whether a distillation-first or an extraction-first sequence is more economical.

Optimization: Process simulation enables the optimization of operating parameters such as temperature, pressure, and flow rates to maximize product recovery and purity while minimizing energy consumption and operating costs. researchgate.net For example, simulations can determine the optimal reflux ratio in a distillation column or the ideal solvent-to-feed ratio in an extraction process.

Debottlenecking and Troubleshooting: For existing plants, process simulation can be used to identify bottlenecks in the recovery process and to troubleshoot operational problems.

By leveraging process simulation, engineers can design robust and efficient separation processes for Diethyleneglycolmonopentylether, reducing the need for extensive and costly pilot-plant studies.

Sustainable Chemistry and Engineering Paradigms

Principles of Green Chemistry Applied to Diethyleneglycolmonopentylether Lifecycle

Green chemistry, a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offers a pathway to enhance the sustainability of Diethyleneglycolmonopentylether. nih.govresearchgate.net The twelve principles of green chemistry can be applied across the lifecycle of this solvent. nih.govveolianorthamerica.com

Synthesis: The traditional synthesis of glycol ethers often involves petrochemical feedstocks and can generate significant waste. core.ac.uk Applying green chemistry principles would prioritize the use of renewable feedstocks and catalytic reactions to improve atom economy. nih.gov For instance, research into the synthesis of other diethylene glycol ethers, such as the monoethyl and monomethyl ethers, has explored the use of environmentally friendly solid acid catalysts. google.comgoogle.com These methods avoid the use of corrosive inorganic acids, thereby reducing environmental pollution and production costs. google.com A similar approach could be developed for Diethyleneglycolmonopentylether, potentially utilizing bio-based pentanol (B124592) derived from renewable resources like biomass. kit.edu

Use: As a solvent, Diethyleneglycolmonopentylether is used in various applications. mdpi.com The principle of using safer solvents encourages the selection of chemicals with low toxicity and high biodegradability. nih.gov While many glycol ethers are biodegradable, some can form toxic metabolites. maratek.com Therefore, designing Diethyleneglycolmonopentylether-based formulations with minimal environmental impact is a key consideration.

Degradation: The ideal green chemical product should degrade into innocuous substances at the end of its life. nih.govveolianorthamerica.com Many modern glycol ethers are designed to be biodegradable, which helps in their removal during wastewater treatment. blazingprojects.com The biodegradability of glycol ethers suggests they are not likely to persist in the environment. ellenmacarthurfoundation.org

The following table outlines the application of key green chemistry principles to the lifecycle of Diethyleneglycolmonopentylether:

Green Chemistry PrincipleApplication to Diethyleneglycolmonopentylether Lifecycle
Prevention Designing synthesis routes that minimize waste generation. nih.gov
Atom Economy Utilizing catalytic processes that maximize the incorporation of all starting materials into the final product. nih.gov
Less Hazardous Chemical Syntheses Employing non-corrosive and environmentally benign catalysts instead of traditional acids. google.com
Use of Renewable Feedstocks Sourcing starting materials, such as pentanol, from renewable biomass instead of fossil fuels. nih.govkit.edu
Design for Degradation Ensuring the molecular structure allows for breakdown into non-harmful substances after use. nih.gov

Circular Economy Approaches for Diethyleneglycolmonopentylether

The circular economy is an economic model focused on eliminating waste and promoting the continual use of resources. blazingprojects.compurepathtech.com For a solvent like Diethyleneglycolmonopentylether, a circular approach would involve strategies for its recovery, recycling, and reuse.

Solvent recycling is a key component of a circular economy in the chemical industry. veolianorthamerica.comblazingprojects.com Technologies such as distillation can be used to recover high-boiling point solvents like Diethyleneglycolmonopentylether from industrial process streams, allowing them to be purified and reused. kochmodular.com This reduces the demand for virgin solvent production, conserves resources, and minimizes waste. blazingprojects.com Companies can either toll recycle their own solvent for reuse in their processes or have it recycled and sold into the broader solvent market. veolianorthamerica.com

The principles of a circular economy applicable to Diethyleneglycolmonopentylether are:

Design for Circularity: Formulating products containing Diethyleneglycolmonopentylether in a way that facilitates its recovery and recycling.

Recycling and Reuse: Implementing efficient solvent recovery systems to capture and purify used Diethyleneglycolmonopentylether for re-integration into manufacturing processes. veolianorthamerica.com

Industrial Symbiosis: Exploring opportunities where the waste stream from one industrial process containing Diethyleneglycolmonopentylether can be a valuable input for another. sustainability-directory.com

The table below illustrates circular economy strategies for Diethyleneglycolmonopentylether:

Circular Economy StrategyImplementation for Diethyleneglycolmonopentylether
Eliminate waste and pollution By designing processes that enable high recovery rates of the solvent. purepathtech.com
Circulate products and materials Through the continuous recycling and reuse of Diethyleneglycolmonopentylether. purepathtech.com
Regenerate nature By reducing the need for virgin raw material extraction and minimizing the environmental impact of waste disposal. purepathtech.com

Life Cycle Assessment (LCA) of Diethyleneglycolmonopentylether Related Processes

A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life. core.ac.uklucp.net A comprehensive LCA for Diethyleneglycolmonopentylether would quantify its environmental footprint, including energy consumption, greenhouse gas emissions, and resource depletion associated with its production, use, and disposal. core.ac.ukkochmodular.com

Key stages in the life cycle of Diethyleneglycolmonopentylether to be considered in an LCA include:

Cradle-to-Gate: This stage covers the extraction of raw materials (e.g., from crude oil) and the manufacturing process of the solvent.

Gate-to-Grave: This includes the transportation of the solvent, its use in various applications, and its end-of-life, which could involve recycling, incineration, or release to the environment.

An LCA can help identify "hotspots" in the lifecycle of Diethyleneglycolmonopentylether where environmental impacts are highest, thus guiding efforts for improvement. kochmodular.com For example, an LCA might highlight the energy consumption during distillation for recycling as a significant impact, prompting research into more energy-efficient separation technologies.

Development of Environmentally Benign Alternatives and Substitutes

A core tenet of sustainable chemistry is the development of safer and more environmentally friendly alternatives to existing chemicals. ellenmacarthurfoundation.orgwikipedia.org The search for greener solvents is driven by the need to reduce toxicity, improve biodegradability, and utilize renewable resources. nih.gov

Potential alternatives to Diethyleneglycolmonopentylether could come from several classes of green solvents:

Bio-based solvents: These are derived from agricultural crops and other biomass. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass and is an alternative to tetrahydrofuran (B95107) (THF).

Ionic liquids and Deep Eutectic Solvents (DES): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them less of an inhalation hazard. maratek.com

Supercritical fluids: Supercritical carbon dioxide (sc-CO2) is a non-toxic, non-flammable, and recyclable solvent alternative used in various industrial processes. wikipedia.org

The development of substitutes for Diethyleneglycolmonopentylether would require a careful assessment of their performance in specific applications, as well as a thorough evaluation of their own environmental and health profiles to avoid regrettable substitutions. researchgate.net

The following table presents a comparative overview of potential alternative solvent classes:

Solvent ClassKey AdvantagesPotential Applications as a Substitute
Bio-based Solvents Derived from renewable resources, often biodegradable.Could replace Diethyleneglycolmonopentylether in cleaning formulations and coatings.
Ionic Liquids (ILs) Low volatility, high thermal stability, tunable properties. maratek.comPotential use in specialized chemical synthesis and extraction processes.
Deep Eutectic Solvents (DES) Easy to prepare, biodegradable, low cost. maratek.comCould be used in applications where high dissolving power is needed.
Supercritical CO2 Non-toxic, non-flammable, readily available, recyclable. wikipedia.orgSuitable for extraction processes and as a reaction medium in certain syntheses.

Risk Assessment and Regulatory Science Perspectives

Exposure Assessment Methodologies

Exposure assessment is a critical component of risk assessment that aims to quantify the contact of a substance with a population or ecosystem. It involves identifying the sources of exposure, the pathways through which the substance travels, and the extent of contact.

Environmental Monitoring Programs

Analytical methods for detecting glycol ethers in environmental samples often involve gas chromatography (GC) google.comnih.gov. For instance, a method for determining 2-ethoxyethanol (B86334) in the environment involves adsorption on activated carbon, desorption with a solvent mixture, and analysis by GC with a flame ionization detector nih.gov. Similar methodologies could be adapted for the monitoring of Diethyleneglycolmonopentylether.

Occupational Exposure Assessment

Occupational exposure assessment focuses on the potential for workers to come into contact with a substance in the workplace. This can occur through inhalation of vapors or direct skin contact. For Diethyleneglycolmonopentylether, a Safety Data Sheet indicates that it may cause respiratory irritation, as well as skin and serious eye irritation cymitquimica.comchemical-label.com.

Currently, there are no specific occupational exposure limits (OELs) established for Diethyleneglycolmonopentylether cymitquimica.com. However, for the broader category of glycol ethers, OELs have been set for some members. For example, the Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for 2-methoxyethanol (B45455) (25 ppm) and 2-ethoxyethanol (200 ppm) cdc.gov. These standards often include a "Skin" notation, highlighting the importance of preventing dermal absorption cdc.gov. In the absence of a specific OEL for Diethyleneglycolmonopentylether, a qualitative risk assessment based on its hazard properties and use scenarios would be necessary to implement appropriate control measures, such as adequate ventilation and the use of personal protective equipment like gloves and safety glasses cymitquimica.com.

Ecological Risk Assessment Frameworks

Ecological risk assessment evaluates the potential adverse effects of a chemical on ecosystems. This process involves characterizing the ecological toxicity of the substance and comparing it to potential environmental concentrations.

For the diethylene glycol ethers category, ecotoxicity data is considered separately for the ethers and their acetates due to differences in their behavior in water oecd.org. Generally, diethylene glycol ethers are considered to be of low priority for further environmental work due to their low hazard profile oecd.org. They are not expected to persist in the environment or bioaccumulate oecd.org.

The aquatic toxicity of diethylene glycol ethers varies with the length of the alkyl chain. For example, the 96-hour LC50 for fish ranges from over 5000 mg/L for diethylene glycol propyl ether to 200 mg/L for diethylene glycol hexyl ether oecd.org. For invertebrates, the 48-hour EC50 values show a similar trend, ranging from over 10,000 mg/L for the propyl and ethyl ethers to 433 mg/L for the hexyl ether oecd.org. While specific ecotoxicity data for Diethyleneglycolmonopentylether is not available in these comparative reports, it would be expected to fall within this trend of increasing toxicity with increasing alkyl chain length.

Human Health Risk Assessment

Human health risk assessment for chemicals like Diethyleneglycolmonopentylether involves hazard identification, dose-response assessment, and exposure assessment to characterize the potential for adverse health effects.

Based on available safety data, Diethyleneglycolmonopentylether is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation cymitquimica.comchemical-label.com. For a related compound, diethylene glycol butyl ether (DGBE), the critical health effects for risk characterization include local effects like eye and potential skin irritation following repeated exposure industrialchemicals.gov.au. Systemic effects, such as reversible changes in the lungs, have been observed in animals at higher concentrations industrialchemicals.gov.au.

The toxicokinetics of diethylene glycol ethers indicate that they are absorbed through the skin and that the primary route of elimination is via urine as alkoxyethoxy acetic acid metabolites oecd.org. For instance, a human health assessment for ethanol (B145695), 2-[2-(2-butoxyethoxy)ethoxy]-, a related compound, identified serious eye damage as a critical health effect industrialchemicals.gov.au. The assessment concluded that the risk to public health from its use in a dishwasher cleaner was not considered unreasonable, provided normal precautions are taken to avoid eye contact industrialchemicals.gov.au.

Regulatory Science and Policy Implications

The risk assessments for chemical substances directly inform regulatory science and policy. For glycol ethers, including Diethyleneglycolmonopentylether, several regulatory frameworks are relevant.

In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to register substances and provide data on their properties, uses, and risks. While a specific registration dossier for Diethyleneglycolmonopentylether under REACH was not identified in the search results, the broader category of diethylene glycol ethers has been subject to assessment under the OECD SIDS (Screening Information Dataset) program oecd.orgoecd.org. These assessments provide a basis for international and national regulatory decisions.

In the United States, the Toxic Substances Control Act (TSCA) provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing of chemical substances. While no specific regulations for Diethyleneglycolmonopentylether under TSCA were found, the EPA has issued significant new use rules (SNURs) for other ethylene (B1197577) glycol ethers, restricting certain consumer uses psu.edu.

Methodologies for Compliance and Reporting

Compliance with chemical regulations often requires specific methodologies for reporting substance quantities, uses, and safety information. For facilities that manufacture or use regulated glycol ethers, reporting under programs like the Toxics Release Inventory (TRI) in the U.S. may be required.

The development of standardized analytical methods is crucial for both regulatory compliance and risk assessment. For glycol ethers, gas chromatography (GC) based methods are commonly employed for their detection and quantification in various matrices google.comnih.gov. These methods are essential for monitoring workplace exposure, analyzing environmental samples, and ensuring product safety. For example, a GC method with direct injection has been developed for the determination of certain chloroethoxy ethanols in pharmaceutical ingredients researchgate.net. Such methodologies provide the foundation for generating the data needed to comply with regulatory reporting requirements and to conduct robust risk assessments.

Mentioned Compounds

Chemical NameCAS Number
Diethyleneglycolmonopentylether18912-81-7
Triethylene glycol monomethyl ether112-35-6
2-Ethoxyethanol110-80-5
2-Methoxyethanol109-86-4
Diethylene glycol butyl ether112-34-5
Diethylene glycol propyl ether6881-94-3
Diethylene glycol hexyl ether112-59-4
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-143-22-6
2-Chloroethoxy ethanol628-89-7

Future Research Directions and Emerging Paradigms

Integration of 'Omics' Technologies in Toxicological Research

The field of toxicology is undergoing a transformation with the advent of 'omics' technologies, which allow for a global analysis of biological molecules. nih.govnumberanalytics.com These high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools for investigating the molecular mechanisms of toxicity and identifying sensitive biomarkers of exposure and effect. nih.govecetoc.org Toxicogenomics, which combines traditional toxicology with genomics and bioinformatics, studies changes in gene expression, protein profiles, and metabolite levels to understand toxicological processes. nih.gov

While the broader class of glycol ethers has been subject to extensive toxicological study, the specific application of 'omics' technologies to Diethyleneglycolmonopentylether remains a critical future research direction. nih.govglycol-ethers.eu Such studies are essential for moving beyond apical endpoints to a deeper, systems-level understanding of how this compound interacts with biological systems. For instance, transcriptomic analysis of cells or tissues exposed to Diethyleneglycolmonopentylether could reveal alterations in gene expression pathways, while metabolomics could identify changes in endogenous metabolite profiles, offering clues to its mechanism of action. nih.govnih.gov

These technologies have the potential to refine risk assessments by identifying early and sensitive biomarkers of effect and supporting the 3Rs (Reduction, Refinement, and Replacement) of animal testing. ecetoc.org

Table 1: Overview of 'Omics' Technologies and Their Application in Toxicology

'Omics' TechnologyAnalyteKey Application in ToxicologyPotential Application for Diethyleneglycolmonopentylether
Genomics DNAIdentifying genetic susceptibility to chemical toxicity.Investigating if genetic polymorphisms influence individual sensitivity to the compound.
Transcriptomics RNACharacterizing changes in gene expression to reveal toxicity pathways and mechanisms. numberanalytics.comProfiling gene expression changes in liver or kidney cell models to understand organ-specific effects.
Proteomics ProteinsIdentifying changes in protein abundance and post-translational modifications indicative of a toxic response. numberanalytics.comAnalyzing protein expression in target tissues to discover biomarkers of exposure or effect.
Metabolomics MetabolitesProfiling endogenous metabolites to detect perturbations in metabolic pathways following chemical exposure. nih.govAssessing shifts in metabolic pathways in response to the compound to elucidate its systemic effects.

Application of Artificial Intelligence and Machine Learning in Chemical and Toxicological Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and toxicological sciences by enabling the analysis of vast and complex datasets. nih.govnih.gov These computational approaches can develop predictive models for a chemical's physicochemical properties, biological activity, and potential toxicity, often with accuracy comparable to in vivo animal studies. nih.govmums.ac.ir Applications in toxicology include developing Quantitative Structure-Activity Relationship (QSAR) models, analyzing high-throughput screening data, and interpreting complex 'omics' results. nih.govut.ac.ir

The development and validation of such models for Diethyleneglycolmonopentylether is a significant future research avenue that aligns with the global push towards more efficient and ethical chemical safety assessment. mums.ac.irfrontiersin.org

Table 2: AI and Machine Learning Applications in Chemical Research

AI/ML ApplicationDescriptionRelevance for Diethyleneglycolmonopentylether
Toxicity Prediction Models trained on large chemical databases predict various toxicity endpoints (e.g., carcinogenicity, reproductive toxicity). youtube.comDevelop models to predict the specific toxicological profile of Diethyleneglycolmonopentylether and related compounds.
QSAR Modeling Relates a compound's chemical structure to its biological activity or toxicity. nih.govCreate a QSAR model to estimate the potential for skin irritation, aquatic toxicity, or other endpoints based on its molecular descriptors.
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. nih.govDevelop a PBPK model to predict internal exposure levels in different organs and inform in vitro to in vivo extrapolation.
High-Throughput Screening (HTS) Data Analysis AI algorithms analyze data from HTS assays to identify patterns and prioritize chemicals for further testing. nih.govUse ML to analyze potential HTS data for Diethyleneglycolmonopentylether to identify potential biological targets and mechanisms of action.

Nanomaterial Interactions and Diethyleneglycolmonopentylether

The field of nanotechnology is rapidly expanding, with engineered nanomaterials being incorporated into a wide array of products. mdpi.com This growth necessitates an understanding of the interactions between nanomaterials and other chemicals, such as solvents used during their synthesis or present in environmental matrices. Glycol-based compounds are often involved in the synthesis of nanoparticles, acting as solvents, reducing agents, or stabilizers. researchgate.netnih.gov For instance, diethylene glycol has been used in the solution-based synthesis of tin sulfide (B99878) (SnS) nanoparticles, and polyethylene (B3416737) glycol (PEG) is widely used to stabilize silver and other metal nanoparticles. researchgate.netnih.gov

The specific role of Diethyleneglycolmonopentylether in this context is an unexplored but important area of future research. Its unique combination of a hydrophilic diethylene glycol backbone and a moderately long lipophilic pentyl chain could offer distinct advantages in controlling nanoparticle size, shape, and surface properties. Research could focus on its use as a medium for the synthesis of novel nanocomposites, such as those involving titanium dioxide (TiO2) or zinc oxide (ZnO) nanoparticles. researchgate.net

Conversely, it is also crucial to investigate how the presence of Diethyleneglycolmonopentylether in industrial or environmental settings might alter the fate, transport, and toxicity of existing nanomaterials. The compound could adsorb to nanoparticle surfaces, forming a "corona" that influences their interaction with biological systems. nih.gov

Table 3: Research Areas for Nanomaterial and Diethyleneglycolmonopentylether Interactions

Research AreaObjectiveRationale
Nanoparticle Synthesis To investigate the use of Diethyleneglycolmonopentylether as a solvent or capping agent in nanoparticle synthesis.Its amphiphilic nature may provide unique control over nanoparticle growth and stability.
Surface Modification To study how Diethyleneglycolmonopentylether adsorbs to and modifies the surface of various nanomaterials.Surface properties dictate a nanoparticle's environmental behavior and biological interactions.
Joint Toxicity To assess the combined toxicological effects of Diethyleneglycolmonopentylether and specific nanoparticles.To understand potential synergistic or antagonistic effects on biological systems.
Environmental Fate To determine how the compound affects the aggregation and transport of nanomaterials in soil and water.To predict the environmental impact of co-contamination.

Interdisciplinary Research Approaches for Complex Environmental Challenges

Addressing the environmental challenges posed by industrial chemicals requires a holistic, interdisciplinary approach. The life cycle of a chemical like Diethyleneglycolmonopentylether—from its manufacture and use to its ultimate environmental fate and potential ecological impact—involves complex processes that cannot be fully understood from the perspective of a single scientific discipline. nih.gov Research on related glycol ethers has shown that while they are generally not persistent or bioaccumulative, understanding their environmental risk requires integrating data on their use, release, biodegradation, and aquatic toxicity. nih.govresearchgate.net

Future research on Diethyleneglycolmonopentylether should therefore be built on a foundation of interdisciplinary collaboration. Environmental chemists can model its fate and transport in air, water, and soil. researchgate.net Toxicologists can investigate its effects on relevant aquatic and terrestrial organisms, while microbiologists can study its biodegradation pathways. ut.ac.ir Furthermore, materials scientists can contribute to developing greener formulations or alternative solvents to minimize environmental release. Integrating insights from these fields is essential for a comprehensive environmental risk assessment and the development of sustainable management strategies. This is particularly important for understanding potential long-term effects on ecosystems and neurodevelopmental impacts, which have been highlighted as areas needing more research for the glycol ether class. nih.gov

Table 4: Disciplinary Roles in Interdisciplinary Research on Diethyleneglycolmonopentylether

DisciplineResearch FocusContribution to Environmental Assessment
Environmental Chemistry Fate, transport, and degradation kinetics in various environmental compartments.Predicts environmental concentrations and persistence.
Ecotoxicology Effects on non-target species (e.g., algae, invertebrates, fish).Determines the potential for ecological harm and establishes protective concentration limits.
Microbiology Identification of microbial species and enzymatic pathways involved in biodegradation.Assesses the chemical's persistence and potential for natural attenuation.
Computational Science Development of models for environmental fate, exposure, and risk.Integrates data to forecast environmental impacts under different scenarios.
Materials Science Design of environmentally benign alternatives and sustainable application processes.Provides solutions for pollution prevention and green chemistry.

Advancements in In Vitro and Alternative Testing Models

In modern toxicology, there is a strong legislative and ethical impetus to reduce, refine, and replace the use of animal testing (the 3Rs). fabad.org.trscielo.br This has driven significant advancements in the development of alternative testing methods, including in vitro cell and tissue-based assays, as well as in silico computational models. fiveable.meeuropa.eu These New Approach Methodologies (NAMs) can provide more human-relevant data, often at a lower cost and higher throughput than traditional animal studies. nih.gov

For Diethyleneglycolmonopentylether, the application of advanced in vitro models is a key future research direction. While general toxicity data may exist, detailed mechanistic information can be obtained using sophisticated models. For example, organ-on-a-chip platforms, which are microfluidic devices containing living cells that mimic the physiology of human organs, can be used to study organ-specific toxicity (e.g., hepatotoxicity or nephrotoxicity) in a human-relevant context. nih.gov Other advanced models include 3D cell cultures (spheroids or organoids) that better replicate tissue architecture, and specialized assays like in vitro neurotoxicity batteries, which have been proposed for other glycol ethers. nih.govnih.gov The use of zebrafish larvae also presents a valuable in vivo alternative for screening applications. nih.gov

Integrating data from a battery of these in vitro tests can provide a comprehensive toxicity profile for Diethyleneglycolmonopentylether, facilitating a more robust and human-relevant risk assessment while adhering to the 3Rs principles. europa.eu

Table 5: Advanced Alternative Models for Toxicological Testing

Model TypeDescriptionPotential Application for Diethyleneglycolmonopentylether
3D Cell Cultures (Spheroids/Organoids) Cells grown in three-dimensional structures that better mimic in vivo tissue architecture and function. nih.govAssess hepatotoxicity using liver spheroids to gain insights into potential drug-induced liver injury mechanisms.
Organs-on-a-Chip Microfluidic devices containing cultured cells from one or more organs to model human physiology. nih.govInvestigate transport across a blood-brain barrier model or assess kidney toxicity in a "kidney-on-a-chip".
High-Throughput Screening (HTS) Assays Automated cellular or biochemical assays used to test thousands of chemicals rapidly.Screen for potential interaction with a wide range of cellular targets, such as nuclear receptors or stress response pathways.
Zebrafish Embryo Model A transparent, developing vertebrate model used to assess developmental toxicity and organ-specific effects. nih.govEvaluate potential developmental toxicity or cardiotoxicity in a complex living organism.
In Silico Models (QSAR/PBPK) Computer-based models that predict chemical properties and biological effects. europa.euPredict skin sensitization potential or estimate internal dose metrics to support in vitro to in vivo extrapolation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Diethyleneglycolmonopentylether in laboratory settings?

  • Methodology : Synthesis typically involves etherification of diethylene glycol with pentanol under acid catalysis. Characterization employs techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation .
  • Key Considerations : Optimize reaction conditions (temperature, catalyst concentration) to minimize byproducts like polyglycol ethers. Use standardized protocols for reproducibility .

Q. How can researchers ensure accurate quantification of Diethyleneglycolmonopentylether in complex matrices (e.g., environmental samples)?

  • Methodology : Utilize Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection. Validate methods via spike-recovery experiments and calibration curves .
  • Data Quality : Account for matrix effects by using internal standards (e.g., deuterated analogs) to correct for recovery inefficiencies .

Q. What solvent systems are optimal for studying Diethyleneglycolmonopentylether’s physicochemical properties?

  • Methodology : Determine solubility parameters using Hansen Solubility Parameters (HSP). For polarity-dependent studies, use binary solvent mixtures (e.g., water/ethanol) to assess partitioning behavior .
  • Challenges : Avoid hydrophobic solvents that may induce micelle formation, skewing surface tension measurements .

Advanced Research Questions

Q. How can conflicting data on Diethyleneglycolmonopentylether’s environmental persistence be resolved?

  • Methodology : Conduct comparative studies under controlled conditions (pH, temperature, microbial activity). Use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways and validate via mass balance analysis .
  • Contradiction Analysis : Reconcile discrepancies by auditing experimental variables (e.g., oxygen availability in biodegradation assays) .

Q. What experimental designs are recommended for probing Diethyleneglycolmonopentylether’s interaction with biological membranes?

  • Methodology : Employ Langmuir-Blodgett troughs to model lipid monolayers. Measure changes in surface pressure and use fluorescence microscopy to visualize membrane disruption .
  • Controls : Include negative controls (e.g., inert surfactants) to isolate compound-specific effects .

Q. How can computational models improve predictions of Diethyleneglycolmonopentylether’s toxicity profiles?

  • Methodology : Apply Quantitative Structure-Activity Relationship (QSAR) models parameterized with experimental toxicity data (e.g., LD50, EC50). Validate against in vitro assays like zebrafish embryo toxicity tests .
  • Limitations : Address model uncertainty by incorporating molecular dynamics simulations to assess membrane permeability .

Methodological Best Practices

  • Literature Review : Use CAS numbers (e.g., 36455-34-8) for systematic Google Scholar searches to identify peer-reviewed studies and patents. Cross-reference with regulatory databases (e.g., EPA CompTox) for hazard data .
  • Data Validation : Replicate critical experiments across independent labs to confirm reproducibility, especially for environmental half-life or ecotoxicity claims .
  • Ethical Compliance : Adhere to safety protocols (e.g., ANSI Z87.4 for eye protection) when handling hazardous concentrations .

Common Analytical Parameters

PropertyTypical MethodKey Variables
PurityGC-MSColumn type, temperature ramp
LogP (Partition Coeff.)Shake-flask HPLCSolvent system, pH adjustment
BiodegradabilityOECD 301F TestInoculum source, incubation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-2-(pentyloxy)ethoxy-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-2-(pentyloxy)ethoxy-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.